Benzyl Viologen

Overview

Description

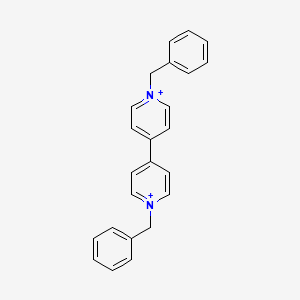

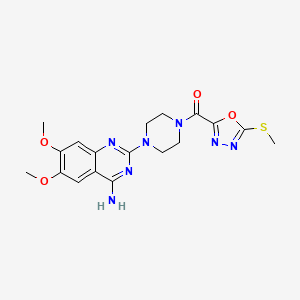

Benzyl Viologen, also known as 1,1’-dibenzyl-4,4’-bipyridinium, is an organic compound belonging to the viologen family. Viologens are characterized by their bipyridinium structure, which allows them to undergo reversible redox reactions. This compound is particularly noted for its electrochromic properties, making it useful in various applications such as electrochromic devices and redox mediators .

Mechanism of Action

Target of Action:

Benzyl Viologen (BVD) is an organic compound with the formula ((C_5H_4NR)_2^{n+}). Its pyridyl groups are further modified, and it produces a violet color upon reduction. One of the most well-known viologens is paraquat (R = methyl), which is widely used as an herbicide .

Mode of Action:

BVD acts as an electrochromic indicator . During redox reactions, it can be reduced in three states, each associated with a different color. Its interaction with other molecules involves electron transfer processes, making it useful in various applications . For example, BVD may serve as a mediator in photo-driven bioanodes, facilitating the transport of electrons from thylakoid membranes. Additionally, it can act as a dopant with 2D layered materials, enhancing the electrical properties of triboelectric devices .

Result of Action:

The molecular and cellular effects of BVD likely stem from its redox properties. As an electrochromic material, it can undergo reversible color changes, which may impact cellular processes. For instance, BVD’s reduction could affect redox-sensitive enzymes or signaling pathways.

: This compound dichloride - MilliporeSigma : Viologen-based electrochromic materials and devices - Journal of Materials Chemistry C : Viologen - Wikipedia

Biochemical Analysis

Biochemical Properties

Benzyl Viologen plays a significant role in biochemical reactions, particularly as an electron carrier. It interacts with enzymes such as formate dehydrogenases and hydrogenases. For instance, the respiratory molybdo-selenoprotein formate dehydrogenases of Escherichia coli exhibit hydrogen: this compound oxidoreductase activity . These interactions are crucial for energy metabolism, as this compound can transfer electrons derived from the oxidation of hydrogen to other redox dyes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by participating in redox reactions that impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound’s interaction with hydrogenases in Escherichia coli can alter the electron flow within the cell, affecting overall cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. It acts as an electron carrier, facilitating the transfer of electrons between different molecules. This electron transfer capability is essential for its role in redox reactions, where it can either donate or accept electrons, thereby influencing the activity of enzymes like formate dehydrogenases and hydrogenases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its redox activity over extended periods, making it a reliable tool for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively participate in redox reactions without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, impacting cellular function and overall health. Understanding the threshold effects and potential toxicity is crucial for its safe application in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as formate dehydrogenases and hydrogenases, influencing metabolic flux and metabolite levels. These interactions are essential for maintaining cellular redox balance and energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which in turn affect its activity and function. Understanding these transport mechanisms is vital for optimizing its use in biochemical research .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct it to specific compartments or organelles, where it can exert its redox activity. The precise localization of this compound is crucial for its role in cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl Viologen can be synthesized through the quaternization of 4,4’-bipyridine with benzyl halides. The reaction typically involves heating 4,4’-bipyridine with benzyl chloride or benzyl bromide in an organic solvent such as acetonitrile or dimethylformamide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound dichloride or dibromide .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves a similar quaternization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Benzyl Viologen undergoes several types of chemical reactions, primarily redox reactions. It can exist in three distinct redox states: the dicationic oxidized state, the radical cation state, and the fully reduced neutral state .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like sodium borohydride or electrochemical methods.

Major Products:

Oxidation: The oxidation of this compound typically results in the formation of its dicationic form.

Reduction: The reduction process yields the radical cation and eventually the fully reduced neutral form.

Scientific Research Applications

Benzyl Viologen has a wide range of applications in scientific research:

Electrochromic Devices: Due to its ability to change color upon redox reactions, this compound is used in electrochromic devices such as smart windows and displays.

Redox Mediators: It serves as an effective redox mediator in bio-electrocatalysis, facilitating electron transfer in enzymatic reactions.

Energy Storage: this compound is used in redox flow batteries, where its reversible redox properties are harnessed for energy storage.

Biochemistry: It is employed in various biochemical assays and studies due to its redox activity and ability to form stable radical cations.

Comparison with Similar Compounds

Methyl Viologen (Paraquat): Known for its use as a herbicide, Methyl Viologen shares similar redox properties with Benzyl Viologen but is more toxic.

Ethyl Viologen: Similar in structure but with ethyl groups instead of benzyl groups, it exhibits different electrochemical behaviors.

Heptyl Viologen: Used in electrochromic devices, it has longer alkyl chains which affect its redox properties and stability.

Uniqueness: this compound is unique due to its benzyl substituents, which provide distinct electrochemical properties and stability compared to other viologens. Its ability to form stable radical cations and its versatility in various applications make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name |

1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22/h1-18H,19-20H2/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAZZOXZPVVGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074493 | |

| Record name | Benzyl viologen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [Merck Eurolab MSDS] | |

| Record name | Benzyl viologen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13096-46-3 | |

| Record name | Benzylviologen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13096-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl viologen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl viologen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-bis(phenylmethyl)-4,4'-bipyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-dibenzyl-[4,4'-bipyridine]-1,1'-diium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EC4TXL7J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzyl Viologen interact with biological systems?

A1: this compound (BV) is a redox-active compound that can readily accept and donate electrons. In biological systems, it primarily acts as an electron carrier, interfering with normal electron transport chains. For instance, BV can accept electrons from photosystem I in plants and algae, generating reactive oxygen species (ROS) like superoxide radicals. [, , ] These ROS can damage cellular components, leading to phytotoxicity. [, ]

Q2: How does this compound affect enzymes like glutamine synthetase?

A2: Research indicates that BV, in the presence of NADH and oxygen, can inactivate rat liver glutamine synthetase. This inactivation appears to be mediated by hydrogen peroxide (H2O2) and possibly hydroxyl radicals generated through Fenton reactions involving metal ions. [, ]

Q3: Can this compound interact with DNA?

A3: Yes, studies demonstrate that both the oxidized (BV2+) and singly reduced (BV+•) forms of this compound can bind to both single-stranded (ssDNA) and double-stranded DNA (dsDNA). This interaction is primarily electrostatic and is affected by ionic strength, with BV2+ exhibiting stronger binding affinity than BV+•. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound dichloride is C26H24Cl2N2. Its molecular weight is 435.38 g/mol.

Q5: What are the characteristic spectroscopic features of this compound?

A5: this compound exhibits distinct spectroscopic properties depending on its redox state. The oxidized form (BV2+) is colorless, while the singly reduced form (BV+•) displays a characteristic intense blue color. This color change is associated with a shift in its UV-Vis absorption spectrum. [, , , ]

Q6: How does the interaction of this compound with β-cyclodextrin influence its properties?

A7: Studies show that this compound can form inclusion complexes with β-cyclodextrin (β-CD). This complexation can modify BV’s electrochemical properties, such as shifting its reduction potential and influencing its electron transfer kinetics. [, ]

Q7: Can this compound be used in enzymatic reactions?

A8: Yes, this compound can act as an artificial electron carrier in enzymatic reactions, facilitating electron transfer between enzymes and electrodes or other electron donors/acceptors. For example, it has been used in studying the activity of hydrogenases, nitrate reductases, and other redox enzymes. [, , , , , ]

Q8: How does this compound affect fermentation processes?

A9: Research has shown that this compound can influence fermentation processes. In studies with Clostridium tyrobutyricum, BV was found to enhance butyric acid production from glucose and acetate. This effect was attributed to increased NADH availability and facilitated acetate reassimilation due to BV’s impact on hydrogen production pathways. []

Q9: Have there been any computational studies on this compound?

A10: While the provided literature does not delve deeply into computational studies on this compound itself, it highlights the potential for such investigations. For instance, understanding the interaction of BV with β-CD or DNA could benefit from computational modeling to elucidate binding modes and energetics. [, , ]

Q10: How do structural modifications of this compound affect its activity?

A11: While the provided articles primarily focus on this compound, they allude to the existence of other viologen compounds, such as Methyl Viologen. These compounds differ in their substituents on the bipyridinium core. These structural variations can impact their redox potentials, solubilities, and interactions with biological targets, ultimately influencing their biological activities and applications. [, , ]

Q11: What are the stability challenges associated with this compound?

A12: this compound can be sensitive to oxygen and reducing agents like dithionite. [] Exposure to these can lead to its degradation and loss of activity. Therefore, specific handling and storage conditions, such as anaerobic environments, are often required to maintain its stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(4-Methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223090.png)

![3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone](/img/structure/B1223092.png)

![2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol](/img/structure/B1223093.png)

![2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester](/img/structure/B1223097.png)